molecular formula C11H13BrN4 B12627188 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

1H-Indazole, 5-bromo-3-(1-piperazinyl)-

Katalognummer: B12627188
Molekulargewicht: 281.15 g/mol
InChI-Schlüssel: XGGXRDOMYCKGKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indazole, 5-bromo-3-(1-piperazinyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a bromine atom at the 5-position and a piperazine ring at the 3-position enhances the compound’s chemical properties, making it a valuable subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core

Industrial Production Methods: Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to facilitate the formation of the indazole ring .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indazole, 5-bromo-3-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized indazole derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Indazole, 5-bromo-3-(1-piperazinyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    1H-Indazole: The parent compound without the bromine and piperazine modifications.

    5-Bromo-1H-indazole: Similar structure but lacks the piperazine ring.

    3-(1-Piperazinyl)-1H-indazole: Similar structure but lacks the bromine atom.

Uniqueness: 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is unique due to the combined presence of the bromine atom and the piperazine ring, which enhances its chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C11H13BrN4

Molekulargewicht

281.15 g/mol

IUPAC-Name

5-bromo-3-piperazin-1-yl-1H-indazole

InChI

InChI=1S/C11H13BrN4/c12-8-1-2-10-9(7-8)11(15-14-10)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15)

InChI-Schlüssel

XGGXRDOMYCKGKD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NNC3=C2C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.